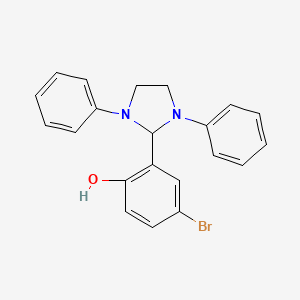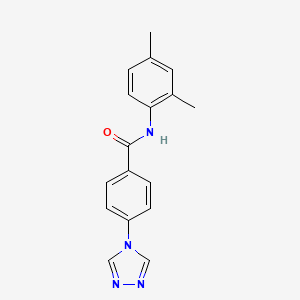
N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide, also known as QNZ, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. QNZ is a member of the quinoline family of compounds and has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide exerts its effects by inhibiting the activity of several key proteins involved in the inflammatory response. NF-κB is a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide inhibits the activation of NF-κB by preventing its translocation to the nucleus. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide also inhibits the activity of JAK/STAT and MAPK pathways, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral properties. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide also inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been shown to exhibit antiviral activity against several viruses, including HIV-1, HSV-1, and HCV.
Advantages and Limitations for Lab Experiments
N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has several advantages for use in lab experiments. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a small molecule inhibitor that can be easily synthesized and purified. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been extensively studied and has a well-established mechanism of action. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral properties. However, N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide also has some limitations. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide may also exhibit off-target effects, which may complicate data interpretation.
Future Directions
There are several future directions for research on N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral properties, and further research is needed to elucidate the underlying mechanisms of these effects. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide may also have potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. The development of N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide analogs may also provide new insights into the structure-activity relationships of this compound. Finally, the use of N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide in combination with other drugs may provide synergistic effects and improve therapeutic outcomes.
Synthesis Methods
N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide can be synthesized using a multi-step process involving the reaction of 6-bromoquinoline with various reagents. The final step involves the reaction of the intermediate compound with 2,3,3,3-tetrafluoro-2-methoxypropanoyl chloride to yield N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide. The synthesis of N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been optimized to provide high yields and purity.
Scientific Research Applications
N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and viral infections. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has been found to inhibit the activity of several key proteins involved in the inflammatory response, including NF-κB, JAK/STAT, and MAPK pathways. N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF4N2O2/c1-22-12(15,13(16,17)18)11(21)20-9-6-8(14)5-7-3-2-4-19-10(7)9/h2-6H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGKXMIWNJJWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=C2C(=CC(=C1)Br)C=CC=N2)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5380467.png)
![3-ethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5380478.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380484.png)
![N-(2-ethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5380490.png)

![(3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5380522.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-amine](/img/structure/B5380531.png)
![4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5380537.png)

![methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5380546.png)

![2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5380554.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5380562.png)
![N-cyclopropyl-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(2E)-3-phenyl-2-propen-1-yl]acetamide](/img/structure/B5380577.png)